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Compound of Interest

(R)-1-(4-Chlorophenyl)propan-1-
Compound Name:
amine hydrochloride

CAS No.: 114853-61-1

Cat. No.: B599258

Get Quote

Technical Guide: (R)-1-(4-Chlorophenyl)propan-
1-amine Hydrochloride

Therapeutic Scaffold & Chiral Synthon Analysis
Executive Summary

(R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride (CAS: 1448902-18-8 for R-isomer
HCI; generic free base related CAS: 27653-86-5) is a high-value chiral primary amine
intermediate. Unlike direct-acting pharmaceutical agents, this compound serves primarily as a
pharmacophore scaffold in the synthesis of complex bioactive molecules.

Its structural significance lies in the benzylic amine motif combined with a lipophilic para-
chlorophenyl ring. This architecture allows it to function as a critical "anchor" domain in drug
candidates targeting:

+ Protein Kinase B (Akt): As a solvating tail in oncological inhibitors.
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e Adrenergic Receptors: As a lipophilic backbone for novel beta-blockers.
 Monoamine Transporters: As a structural probe for SERT/NET selectivity.

This guide details the therapeutic utility of the scaffold, its synthesis via biocatalytic resolution,
and protocols for its integration into medicinal chemistry workflows.

Chemical Profile & Stereochemical Importance[1]

The (R)-enantiomer is frequently the bioactive conformer in target interactions. The spatial
arrangement of the amine group at the benzylic position (C1) creates a rigid chiral center that
dictates binding affinity.

Property Specification
1R)-1-(4-chlorophenyl)propan-1-amine
IUPAC Name (1R)-1A ) phenyhprop
hydrochloride
Molecular Formula CoH12CIN[1][2] - HCI
Molecular Weight 206.11 g/mol
Chirality (R)-Enantiomer (Benzylic center)
Physical State White crystalline powder (Hygroscopic)
- High in Water, Methanol; Low in non-polar
Solubility
solvents
pKa (Calculated) ~9.5 (Conjugate acid)

Stereochemical Criticality: In adrenergic and kinase binding pockets, the (R)-configuration
typically orients the para-chlorophenyl ring into a hydrophobic sub-pocket, while projecting the
amine towards aspartate residues for salt-bridge formation. The (S)-enantiomer often acts as a
distomer, reducing potency or causing off-target effects.

Therapeutic Applications of the Scaffold

The therapeutic value of (R)-1-(4-Chlorophenyl)propan-1-amine is realized when it is
incorporated as a fragment into larger drug molecules.
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A. Oncology: Akt (Protein Kinase B) Inhibitors

The scaffold is utilized in the development of ATP-competitive inhibitors for Akt, a key node in
the PISK/Akt/mTOR pathway dysregulated in many cancers.

¢ Mechanism: The amine moiety forms hydrogen bonds within the hinge region or solvent-
exposed areas of the kinase domain, while the chlorophenyl group occupies the hydrophobic
pocket.

o Reference Case: Patent literature (US10654855B2) describes related structures where 1-
phenylpropylamine derivatives serve as the "tail" of pyrrolopyrimidine-based inhibitors,
improving cellular potency and metabolic stability [1].

B. Cardiovascular: Next-Generation Beta-Blockers

While traditional beta-blockers (e.g., propranolol) utilize an aryloxypropanolamine linker,
research into arylethanamine and arylpropanamine analogues suggests that the direct benzylic
attachment (as seen in this scaffold) can alter subtype selectivity (B1 vs. 32).

» Role: The 4-chloro substituent enhances lipophilicity (logP), facilitating Blood-Brain Barrier
(BBB) penetration for centrally acting adrenergic antagonists [2].

C. Neurological: Monoamine Transporter Probes

The structure bears homology to the "phenylpropylamine” backbone of antidepressants (e.g.,
fluoxetine, dapoxetine).

o Application: It serves as a starting material for N-methylation or N-arylation to synthesize
novel SNRIs (Serotonin-Norepinephrine Reuptake Inhibitors). The primary amine is rarely
the final drug due to rapid metabolism (MAO degradation), but it is the essential precursor for
stable tertiary amine drugs.

Mechanistic Pathways & Visualization

The following diagram illustrates the integration of the (R)-1-(4-Chlorophenyl)propan-1-amine
scaffold into two distinct therapeutic classes.
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Caption: Divergent synthesis pathways utilizing the scaffold for kinase inhibition (oncology) and
adrenergic modulation (cardiovascular).[3]

Experimental Protocols
Protocol A: Biocatalytic Synthesis (Transaminase Route)

Rationale: Chemical resolution of racemic amines is inefficient (max 50% yield).
Transaminases (AT) allow asymmetric synthesis from the corresponding ketone with 100%
theoretical yield [3].

Materials:

Substrate: 1-(4-chlorophenyl)propan-1-one[3]

Enzyme: (R)-selective Transaminase (e.g., Arthrobacter sp. variant)

Amine Donor: Isopropylamine (1 M)

Cofactor: Pyridoxal-5-phosphate (PLP, 1 mM)

Buffer: Phosphate buffer (100 mM, pH 7.5)
Workflow:

o Preparation: Dissolve 1-(4-chlorophenyl)propan-1-one (50 mM final) in DMSO (5% v/v).
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Reaction Mix: Add substrate solution to the phosphate buffer containing PLP (1 mM) and
Isopropylamine (1 M).

Initiation: Add lyophilized (R)-Transaminase (10 mg/mL). Incubate at 30°C with orbital
shaking (180 rpm) for 24 hours.

Work-up: Basify reaction to pH >11 using 5M NaOH to deprotonate the amine.
Extraction: Extract 3x with Ethyl Acetate. Dry organic layer over MgSOa.[4]

Salt Formation: Bubble dry HCI gas or add 4M HCI in Dioxane to the organic layer.
Precipitate the white solid.

Validation: Analyze Chiral HPLC (Chiralcel OD-H column, Hexane:IPA 90:10) to confirm
>99% ee.

Protocol B: Nucleophilic Coupling for Library Generation

Rationale: To test biological activity, the primary amine is often coupled to carboxylic acids or

sulfonyl chlorides.

Step-by-Step:

Dissolution: Dissolve 1.0 eq of (R)-1-(4-Chlorophenyl)propan-1-amine HCI in DCM.

Free Basing: Add 2.5 eq of Diisopropylethylamine (DIPEA) to liberate the free amine and
scavenge acid.

Addition: Cool to 0°C. Add 1.1 eq of the desired Electrophile (e.g., 4-fluorobenzenesulfonyl
chloride).

Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC/LC-MS.
Quench: Wash with 1M HCI (to remove unreacted amine) followed by sat. NaHCOs.

Isolation: Evaporate solvent to yield the crude sulfonamide/amide for bioassay.

Safety & Handling (E-E-A-T)
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Hazard Identification:

» Acute Toxicity: The free amine is a skin irritant and potentially cardiotoxic if ingested in large
quantities (structural similarity to amphetamines, though pharmacological profile differs).

» Hygroscopicity: The HCI salt is prone to deliguescence. Store in a desiccator at 2-8°C.
Handling Precautions:

e Engineering Controls: Handle only in a chemical fume hood.

o PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

o Waste Disposal: Dispose of aqueous waste as halogenated organic waste due to the
chlorophenyl group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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